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molecular formula C6H8N2O B1333219 3,4-Diaminophenol CAS No. 615-72-5

3,4-Diaminophenol

Cat. No. B1333219
M. Wt: 124.14 g/mol
InChI Key: OVOZYARDXPHRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07144888B2

Procedure details

3,4-Diamino-phenol sodium salt. To a 200-mL, round-bottomed flask containing a solution of 1,2-diamino-4-methoxy-benzene (0.50 g, 3.6 mmol, Avocado) in CH2Cl2 (5 mL) was added dropwise a solution of BBr3 in CH2Cl2 (15 mL, 15 mmol, 1.0 M, Aldrich) with stirring at −30° C. under N2. The mixture was stirred at room temperature for 5 h and quenched with ice water (25 mL) by cooling with and ice bath. The mixture was basified to pH 9 with 1 N NaOH and extracted with water (2×8 mL). The combined aq. extracts containing the title compound were used directly in the next reaction. A small portion of the aq. solution was neutralized with 1 N NaOH to give an analytical sample of 3,4-diamino-phenol. MS (ESI, pos. ion) m/z: 125 (M+1).
Name
3,4-Diamino-phenol sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[CH:7][C:8]=1[NH2:9].NC1C=CC(OC)=CC=1N.B(Br)(Br)Br.[OH-].[Na+]>C(Cl)Cl>[NH2:2][C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[CH:7][C:8]=1[NH2:9] |f:0.1,4.5,^1:0|

Inputs

Step One
Name
3,4-Diamino-phenol sodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].NC=1C=C(C=CC1N)O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)OC)N
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
with stirring at −30° C. under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
quenched with ice water (25 mL)
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with and ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with water (2×8 mL)
ADDITION
Type
ADDITION
Details
The combined aq. extracts containing the title compound
CUSTOM
Type
CUSTOM
Details
were used directly in the next reaction

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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